molecular formula C9H10N2 B2974302 2-(Methylamino)-2-phenylacetonitrile CAS No. 41470-36-4

2-(Methylamino)-2-phenylacetonitrile

Cat. No.: B2974302
CAS No.: 41470-36-4
M. Wt: 146.193
InChI Key: DBCQXQGNNZDYMQ-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-phenylacetonitrile is an organic compound with the molecular formula C9H10N2. It is a nitrile derivative that features a phenyl group attached to a carbon atom, which is also bonded to a methylamino group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with methylamine. One common method is the nucleophilic substitution reaction where benzyl cyanide reacts with methylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-phenylacetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group provides hydrophobic interactions, while the methylamino group can form additional hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the methylamino group.

    Phenylacetonitrile: Similar structure but lacks the methylamino group.

    2-(Methylamino)ethanol: Similar functional groups but different overall structure.

Uniqueness

2-(Methylamino)-2-phenylacetonitrile is unique due to the presence of both a nitrile and a methylamino group attached to the same carbon atom, which imparts distinct reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

2-(methylamino)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCQXQGNNZDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzaldehyde (11 mmol) is added, with stirring, to a solution of NaHSO3 (12 mmol in 4 ml of water). When a white precipitate has formed, 28 ml of an aqueous 25% methylamine solution are added dropwise, and then 12 mmol of potassium cyanide are added at 0° C. The reaction mixture is stirred at room temperature until the reaction is complete. After conventional treatment, the title product is obtained in pure form.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four

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